molecular formula C32H24N2O16S6 B12809175 1,5-Naphthalenedisulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- CAS No. 130798-66-2

1,5-Naphthalenedisulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-

Cat. No.: B12809175
CAS No.: 130798-66-2
M. Wt: 884.9 g/mol
InChI Key: ZSRPRMIEOVRYCV-UHFFFAOYSA-N
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Description

1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- is a complex organic compound that belongs to the class of naphthalenedisulfonic acids. These compounds are characterized by the presence of two sulfonic acid groups attached to a naphthalene ring. The specific structure of this compound includes a biphenyl group linked by sulfonylimino groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to produce 1,5-naphthalenedisulfonic acid . This intermediate is then reacted with biphenyl-4,4’-diamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity. The use of advanced techniques such as chromatography and recrystallization ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The biphenyl and sulfonylimino groups contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthalenedisulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(sulfonylimino))bis- is unique due to its combination of naphthalene, biphenyl, and sulfonylimino groups, which confer distinct chemical properties and a wide range of applications in various fields.

Properties

CAS No.

130798-66-2

Molecular Formula

C32H24N2O16S6

Molecular Weight

884.9 g/mol

IUPAC Name

3-[[4-[4-[(4,8-disulfonaphthalen-2-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C32H24N2O16S6/c35-51(36,33-21-15-27-25(31(17-21)55(45,46)47)3-1-5-29(27)53(39,40)41)23-11-7-19(8-12-23)20-9-13-24(14-10-20)52(37,38)34-22-16-28-26(32(18-22)56(48,49)50)4-2-6-30(28)54(42,43)44/h1-18,33-34H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)

InChI Key

ZSRPRMIEOVRYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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